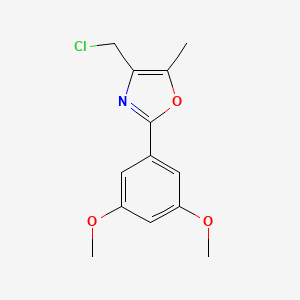

Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-

Description

Oxazole derivatives are heterocyclic compounds featuring a five-membered ring containing one oxygen and one nitrogen atom. The compound 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyloxazole is characterized by a chloromethyl (-CH₂Cl) group at the 4-position, a 3,5-dimethoxyphenyl substituent at the 2-position, and a methyl group at the 5-position. This structure combines electron-rich aromatic moieties (dimethoxyphenyl) with a reactive chloromethyl group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-8-12(7-14)15-13(18-8)9-4-10(16-2)6-11(5-9)17-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCLGAITIYVXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC(=C2)OC)OC)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621003 | |

| Record name | 4-(Chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475481-90-4 | |

| Record name | 4-(Chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethoxybenzaldehyde with an appropriate amine and a chloromethylating agent in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiocyanate derivatives, while oxidation can produce oxazole derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry

Oxazole derivatives are widely studied for their biological activities. Specifically, Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- is investigated for:

- Antimicrobial Properties : Potential to inhibit bacterial growth and combat infections.

- Anticancer Activity : Mechanisms of action may involve modulation of enzyme activity or interference with signaling pathways in cancer cells.

The chloromethyl group enhances the compound's ability to form covalent bonds with biomolecules, which can lead to enzyme inhibition or receptor modulation.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for:

- Synthesis of Natural Products : Used as an intermediate in the development of various natural products.

- Polymer Development : Potential applications in creating polymers with specific properties due to its reactive functional groups.

The compound can undergo various chemical reactions such as nucleophilic substitutions and coupling reactions, facilitating the creation of diverse chemical entities.

Materials Science

Oxazole derivatives are explored for their applications in materials science:

- Organic Electronics : Investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their electronic properties.

- Specialty Chemicals : The compound may be utilized in producing materials with unique characteristics, enhancing performance in industrial applications.

Mechanism of Action

The mechanism of action of Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Thiazole Derivatives ()

- Core Structure : Thiazoles replace oxygen with sulfur, altering electronic properties. Sulfur’s lower electronegativity increases aromatic π-electron density compared to oxazoles.

- Substituents : Fluorophenyl and triazolyl groups in thiazoles (e.g., compounds 4 and 5 ) introduce steric bulk and polarity. The target oxazole’s 3,5-dimethoxyphenyl group is electron-donating, enhancing resonance stabilization.

- Conformation: Thiazoles in exhibit planar geometries, except for one fluorophenyl group oriented perpendicularly. The oxazole’s chloromethyl group may induce non-planarity due to steric effects .

Pyrazole Derivatives ()

- Core Structure: Pyrazoles feature two adjacent nitrogen atoms, creating a highly polarized ring. The oxazole’s oxygen and nitrogen are non-adjacent, reducing dipole moments.

- Substituents: The pyrazole in includes a trifluoromethyl group (-CF₃), which is strongly electron-withdrawing.

Benzaldehyde Derivatives ()

- Core Structure : Benzaldehydes lack a heterocyclic ring but share the 3,5-dimethoxyphenyl substituent. The aldehyde group enables condensation reactions, whereas the oxazole’s chloromethyl group supports alkylation or cross-coupling .

Physicochemical and Reactivity Profiles

Biological Activity

Oxazole derivatives are an important class of heterocyclic compounds known for their diverse biological activities. The compound Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- features a unique structure that enhances its potential as a pharmacological agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- is with a molecular weight of approximately 237.68 g/mol. The compound consists of:

- Chloromethyl group at the 4-position

- 3,5-Dimethoxyphenyl group at the 2-position

- Methyl group at the 5-position

This structural configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to enzyme inhibition or receptor modulation. The dimethoxyphenyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding.

Biological Activities

Research indicates that oxazole derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Studies have shown that similar oxazole compounds possess cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 1.143 µM to over 90 µM against different tumor types .

- Antimicrobial Activity : Oxazoles have been evaluated for their antimicrobial potential against bacteria and fungi. Some derivatives have shown significant activity against strains such as S. aureus and E. coli, with minimum inhibitory concentrations (MIC) in the low µg/ml range .

- Anti-inflammatory Properties : Certain oxazole derivatives have been identified as potential anti-inflammatory agents, acting on pathways involved in inflammatory responses .

Case Studies and Research Findings

- Anticancer Studies : A study evaluating the antiproliferative effects of various oxazole derivatives found that modifications to the oxazole ring significantly impacted their activity against cancer cell lines such as HeLa and CaCo-2. For example, one derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells .

-

Antimicrobial Evaluation : In another research effort, substituted oxazoles were synthesized and tested for antimicrobial efficacy. The results indicated that certain compounds had MIC values as low as 0.8 µg/ml against fungal pathogens like Candida albicans and Aspergillus niger (see Table 1) .

Compound MIC (µg/ml) Compound 11 1.6 (C. albicans) Compound 12 0.8 (C. tropicalis) Reference Drug (Fluconazole) 3.2 - Mechanistic Insights : Research has suggested that the presence of methoxy groups in the phenyl ring enhances the biological activity by increasing electron density, thus improving interaction with target enzymes or receptors .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyloxazole?

The synthesis of this oxazole derivative can involve multi-step reactions, including:

- Condensation reactions : Reacting substituted benzaldehydes with heterocyclic precursors under reflux conditions in ethanol with catalytic glacial acetic acid to introduce aromatic substituents .

- Vilsmeier–Haack reaction : For formyl group introduction, followed by chlorination using reagents like phosphorus pentachloride to generate the chloromethyl group .

- Microwave-assisted synthesis : To accelerate heterocyclization steps, reducing reaction times compared to traditional reflux methods . Key intermediates (e.g., 3,5-dimethoxyphenyl groups) can be introduced via coupling reactions with methoxyphenol derivatives under basic conditions .

Q. What spectroscopic techniques are critical for confirming the structure of this oxazole derivative?

- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic integration patterns.

- Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation analysis.

- Infrared (IR) spectroscopy : Identification of functional groups (e.g., C-Cl stretch at ~600–800 cm) . Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency but requires validation due to potential discrepancies in reported data .

Q. What safety protocols are essential when handling the chloromethyl substituent?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Inert atmosphere techniques (e.g., nitrogen/vacuum lines) to minimize hydrolysis or unintended nucleophilic substitution.

- Storage in moisture-free environments to prevent degradation .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

The chloromethyl group acts as a leaving group precursor , enabling functionalization via SN2 mechanisms. To study this:

- Perform kinetic studies with varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).

- Monitor reaction progress via TLC or HPLC, comparing rates with control compounds lacking the chloromethyl group .

- Use computational methods (DFT) to analyze transition states and leaving group ability .

Q. How can contradictions in reported biological activities of similar oxazoles be resolved?

Discrepancies in antimicrobial or antifungal activity (e.g., between studies on oxazoles vs. oxadiazoles) may arise from:

- Structural nuances : Minor changes (e.g., methyl vs. ethyl groups) significantly alter bioactivity .

- Assay variability : Standardize testing protocols (e.g., MIC determinations) across labs.

- SAR studies : Systematically modify substituents (e.g., replacing 3,5-dimethoxy with halogenated phenyl groups) and correlate with activity trends .

Q. What strategies optimize the introduction of the 3,5-dimethoxyphenyl group during synthesis?

- Protecting groups : Temporarily shield methoxy groups during harsh reactions (e.g., chlorination) using acetyl or benzyl protectors.

- Coupling reactions : Utilize Suzuki-Miyaura cross-coupling with 3,5-dimethoxyphenyl boronic acids under palladium catalysis .

- Solvent optimization : Polar solvents (e.g., DMF) enhance solubility of aromatic intermediates, improving reaction yields .

Q. How can mechanistic studies resolve byproduct formation in oxazole synthesis?

- Intermediate trapping : Use scavengers (e.g., TEMPO) to identify radical intermediates in chlorination steps.

- Isotopic labeling : O or H labeling to trace oxygen or proton sources in cyclization byproducts.

- In situ monitoring : Raman or IR spectroscopy to detect transient species during microwave-assisted reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.